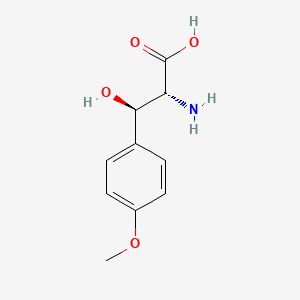
Benzo(1,2)pyreno(4,5-b)oxirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzo(1,2)pyreno(4,5-b)oxirene can be synthesized from Benzo[a]pyrene through specific chemical reactions. One of the synthetic routes involves the epoxidation of Benzo[a]pyrene using peracids or other oxidizing agents . The reaction conditions typically include a controlled temperature and the presence of a catalyst to facilitate the formation of the oxirene ring.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The process involves the careful handling of reagents and maintaining optimal reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(1,2)pyreno(4,5-b)oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxirene ring back to its parent hydrocarbon structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized PAH derivatives, while reduction can yield simpler hydrocarbon structures.
Applications De Recherche Scientifique
Benzo(1,2)pyreno(4,5-b)oxirene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Medicine: Research on this compound contributes to understanding the mechanisms of PAH-induced carcinogenesis and developing potential therapeutic interventions.
Industry: The compound is used in the development of materials and processes that require PAH derivatives.
Mécanisme D'action
The mechanism of action of Benzo(1,2)pyreno(4,5-b)oxirene involves its interaction with biological molecules, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The molecular targets include cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can bind to DNA . These interactions disrupt normal cellular processes and can lead to cancer development.
Comparaison Avec Des Composés Similaires
Benzo(1,2)pyreno(4,5-b)oxirene is similar to other PAH derivatives such as Benzo[a]pyrene and Benzo[e]pyrene. its unique structure, with an oxirene ring, distinguishes it from other PAHs. This structural difference influences its chemical reactivity and biological interactions .
List of Similar Compounds
- Benzo[a]pyrene
- Benzo[e]pyrene
- Cyclopentapyrenes
- Dibenzopyrenes
- Indenopyrenes
- Naphthopyrenes
Propriétés
Numéro CAS |
52876-26-3 |
|---|---|
Formule moléculaire |
C20H10O |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
18-oxahexacyclo[10.7.2.03,8.09,20.016,21.017,19]henicosa-1,3,5,7,9(20),10,12(21),13,15,17(19)-decaene |
InChI |
InChI=1S/C20H10O/c1-2-6-13-12(4-1)10-16-18-14(13)9-8-11-5-3-7-15(17(11)18)19-20(16)21-19/h1-10H |
Clé InChI |
UJOLLZJSDKJRJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C4C(=CC2=C1)C5=C(O5)C6=CC=CC(=C64)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


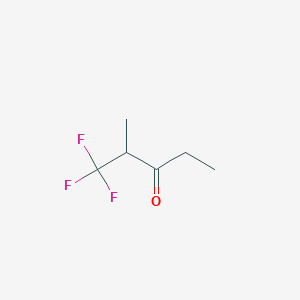
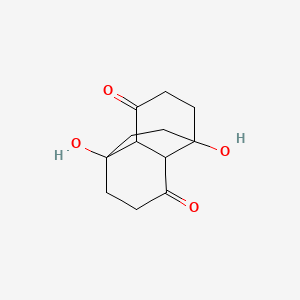


![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B14640810.png)

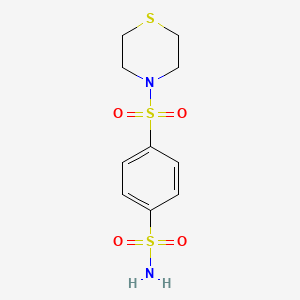

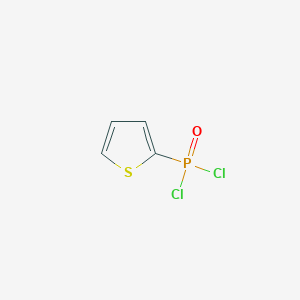

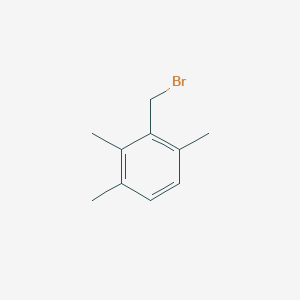
![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)
